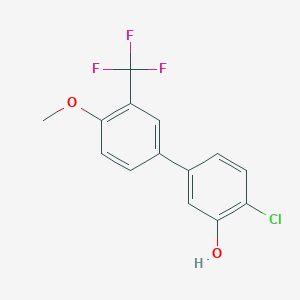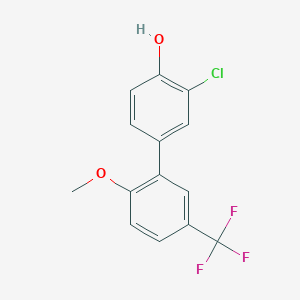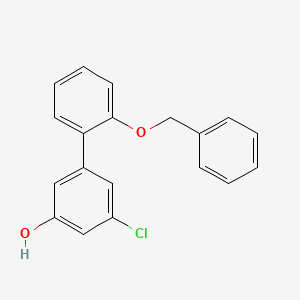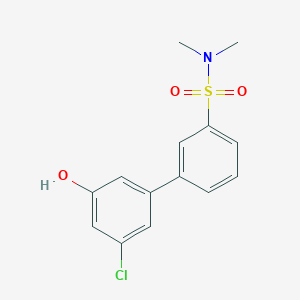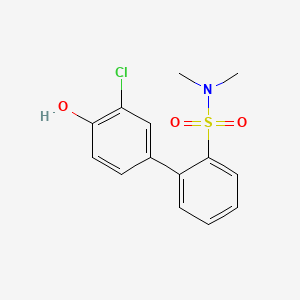
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is a phenolic compound with a unique structure and properties. It is an important component in the synthesis of a variety of compounds, and has been widely used in scientific research and laboratory experiments. The purpose of
科学研究应用
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of polymers and as a ligand in metal-catalyzed reactions. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a fluorescent probe for the detection of various compounds and as a substrate for the detection of enzymes.
作用机制
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is a phenolic compound that has a unique structure and properties. It is known to interact with various proteins, enzymes, and receptors, and this interaction is thought to be the mechanism of action of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It is believed to interact with proteins and enzymes via hydrogen bonding and hydrophobic interactions, and with receptors via electrostatic interactions.
Biochemical and Physiological Effects
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antifungal properties. It has also been shown to have anti-tumor and anti-cancer properties, and to have antioxidant and neuroprotective effects. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have antinociceptive and analgesic properties.
实验室实验的优点和局限性
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive reagent, and is readily available. It is also easy to handle and store, and has a high solubility in a variety of solvents. In addition, it has a high purity, and can be easily separated from other compounds. However, it has some limitations. It is not a very stable compound, and can decompose when exposed to high temperatures or light. In addition, it can react with other compounds and may interfere with other experiments.
未来方向
There are a number of potential future directions for the use of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used in the synthesis of new compounds, such as peptides and nucleosides. It could also be used as a fluorescent probe for the detection of various compounds, or as a substrate for the detection of enzymes. In addition, it could be used in the development of new drugs, or as a catalyst in the synthesis of polymers. Finally, it could be used in the development of new materials, such as coatings and adhesives.
合成方法
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by reacting 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80°C for 2 hours. The reaction produces a mixture of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% and 2-chloro-4-(2-N-dimethylsulfamoylphenyl)phenol, which can be separated by column chromatography.
属性
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-13(17)12(15)9-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPJEIEPHKMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)


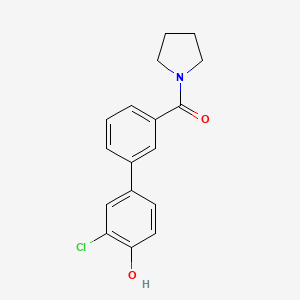
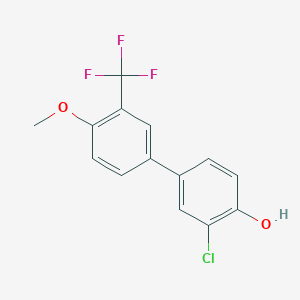
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
